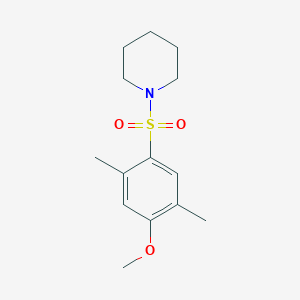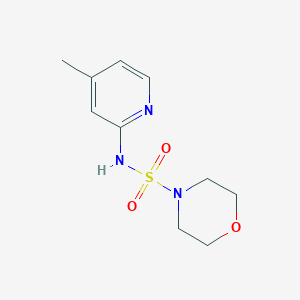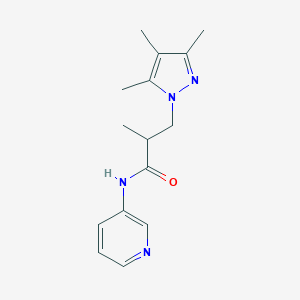![molecular formula C18H18N4O2S B279171 N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B279171.png)
N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-thiophenecarboxamide, commonly known as NITC, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in various types of cancer, making it a promising candidate for cancer treatment.
Mecanismo De Acción
NITC inhibits CA IX by binding to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This leads to a decrease in the pH of the tumor microenvironment, which can inhibit tumor growth and metastasis. NITC has also been shown to inhibit the activity of matrix metalloproteinases, which are involved in tumor invasion and metastasis.
Biochemical and Physiological Effects:
The inhibition of CA IX by NITC can lead to a decrease in tumor growth and metastasis. It can also lead to a decrease in the pH of the tumor microenvironment, which can inhibit the growth of cancer cells. NITC has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of NITC is its specificity for CA IX, making it a potent inhibitor of the enzyme. It has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. However, one limitation of NITC is its poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its effectiveness in cancer treatment.
Direcciones Futuras
There are several future directions for the use of NITC in cancer treatment. One potential application is the use of NITC in combination with other chemotherapy drugs to enhance their efficacy. Another potential application is the use of NITC in combination with immunotherapy to enhance the immune response to cancer cells. Further research is needed to optimize the synthesis and administration of NITC for use in cancer treatment.
Métodos De Síntesis
NITC can be synthesized using a multi-step process involving the reaction of various reagents. The first step involves the reaction of 2-aminophenylthiophene-2-carboxamide with 1-(3-aminopropyl)imidazole to form N-(2-amino-phenyl)-2-thiophenecarboxamide-1-(3-imidazol-1-ylpropyl) carbamate. This intermediate is then reacted with 2,4,6-trichloro-1,3,5-triazine to form N-(2-chloro-6-trichloromethyl)-phenyl)-2-thiophenecarboxamide-1-(3-imidazol-1-ylpropyl) carbamate. Finally, the compound is treated with sodium hydroxide to remove the protecting groups, resulting in the formation of NITC.
Aplicaciones Científicas De Investigación
NITC has been extensively studied for its potential use in cancer treatment. CA IX is overexpressed in various types of cancer, including breast, lung, and prostate cancer. Inhibition of CA IX can lead to a decrease in tumor growth and metastasis. NITC has been shown to inhibit the growth of breast cancer cells in vitro and in vivo. It has also been shown to enhance the efficacy of chemotherapy drugs in breast cancer cells.
Propiedades
Nombre del producto |
N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-thiophenecarboxamide |
|---|---|
Fórmula molecular |
C18H18N4O2S |
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
N-[2-(3-imidazol-1-ylpropylcarbamoyl)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C18H18N4O2S/c23-17(20-8-4-10-22-11-9-19-13-22)14-5-1-2-6-15(14)21-18(24)16-7-3-12-25-16/h1-3,5-7,9,11-13H,4,8,10H2,(H,20,23)(H,21,24) |
Clave InChI |
ULBHWRAIBIBJES-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NCCCN2C=CN=C2)NC(=O)C3=CC=CS3 |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NCCCN2C=CN=C2)NC(=O)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Isopropylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B279095.png)



![4-Methyl-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]carbonyl}benzoic acid](/img/structure/B279103.png)







![2-amino-N-[3-(benzylamino)propyl]benzamide](/img/structure/B279161.png)
![2-[(3-fluorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B279164.png)